REACTION_CXSMILES
|
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Na].[CH2:8]([OH:11])[CH2:9][CH3:10]>>[CH2:8]([O:11][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1)[CH2:9][CH3:10] |^1:6|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Name
|
cupric oxide
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was added to cold water
|
Type
|
EXTRACTION
|
Details
|
the water extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled from over sodium at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |